REACTION_CXSMILES
|
ClC1C(=O)C(C#N)=C(C#N)C(=[O:9])C=1Cl.[F:15][C:16]1[C:24]2[N:23]([CH3:25])[C:22]3[CH2:26][CH2:27][N:28]([CH2:30][C:31]4[N:32]=[CH:33][NH:34][C:35]=4[CH3:36])[CH2:29][C:21]=3[C:20]=2[CH:19]=[CH:18][CH:17]=1.O>C1COCC1>[F:15][C:16]1[C:24]2[N:23]([CH3:25])[C:22]3[CH2:26][CH2:27][N:28]([CH2:30][C:31]4[N:32]=[CH:33][NH:34][C:35]=4[CH3:36])[C:29](=[O:9])[C:21]=3[C:20]=2[CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
6-fluoro-2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1Hpyrido[4,3-b]indole
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3)CC=3N=CNC3C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the resulting solution was left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Excess THF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the resultant aqueous solution was extracted with ethyl acetate (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
purified by FCC
|
Type
|
WASH
|
Details
|
eluting with System A (100:10:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: CALCULATEDPERCENTYIELD | 20.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |